N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S3/c1-25-13-8-6-12(7-9-13)10-17-19(24)22(20(26)28-17)21-18(23)15-11-27-16-5-3-2-4-14(15)16/h6-11H,2-5H2,1H3,(H,21,23)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOXCPFYXWBJS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CSC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CSC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolidine core and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , and it features a thiazolidine ring with oxo and sulfanyl functionalities. The presence of the methoxyphenyl group is notable for its potential influence on biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O4S2 |
| CAS Number | 300826-68-0 |
| Molar Mass | 337.41 g/mol |
| Key Functional Groups | Thiazolidine, Methoxyphenyl |
Pharmacological Activity
Research indicates that compounds with similar structural features exhibit a variety of biological activities. The thiazolidinone derivatives are particularly noted for their anti-inflammatory , antidiabetic , and anticancer properties.
Anticancer Activity
A study highlighted the anticancer potential of thiazolidinone derivatives, including those similar to the compound . These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, derivatives have been tested against human leukemia cells, demonstrating significant cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that promote cell survival.
- Induction of Apoptosis : By triggering programmed cell death in malignant cells, it contributes to tumor suppression.
Case Studies
Several studies have investigated the biological activity of thiazolidinone derivatives:
- Cytotoxicity in Human Leukemia Cells : A study found that specific thiazolidinone derivatives exhibited potent anticancer activity by inducing apoptosis in leukemia cell lines .
- Antidiabetic Effects : Research on related compounds has shown that they can enhance insulin sensitivity and lower blood glucose levels through various mechanisms including modulation of glucose transporters .
- Anti-inflammatory Properties : Similar compounds have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolidinones possess anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that related thiazolidinone derivatives exhibited cytotoxic effects against human leukemia cells, suggesting potential applications in cancer therapy .
Antimicrobial Properties
N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may serve as a lead for developing new antibiotics .
Anti-inflammatory Effects
Thiazolidinone derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory diseases. Research into the mechanisms by which these compounds exert their effects is ongoing .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of thiazolidinone derivatives on human leukemia cells and reported significant reductions in cell viability at specific concentrations . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Antimicrobial Testing
In antimicrobial assays, compounds structurally related to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . These findings support further investigation into its potential as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by substituents on the thiazolidinone core. Below is a comparison with two close analogs (Table 1):
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances solubility via polar interactions, whereas the 4-methylphenyl group in increases hydrophobicity.
Carboxamide Modifications :
Computational and Experimental Insights
- Molecular Networking :
- Analog shares fragmentation pathways (e.g., loss of CO₂ or sulfanyl groups) with the target compound, suggesting conserved core stability .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves a multi-step process:
- Condensation : React 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Cyclization : Treat the intermediate with chloroacetic acid under acidic conditions to generate the thiazolidinone core .
- Sulfonation : Introduce the tetrahydrobenzothiophene carboxamide group via coupling with sulfonyl chlorides or activated esters under basic conditions (e.g., NaH in DMF) . Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust temperature (e.g., 60–80°C for cyclization) to balance reaction rate and stability of sensitive groups .
Q. How can the compound’s structural integrity be validated post-synthesis?
Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the thiazolidinone ring (C=O at ~170 ppm in NMR) and methoxyphenyl protons (δ 3.8–4.0 ppm in NMR) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the (5E)-configured benzylidene group if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Prioritize assays aligned with its structural analogs:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits . Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2) to contextualize activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design a focused library of derivatives:
- Modify the benzylidene group : Replace 4-methoxy with halogens (Cl, F) or electron-withdrawing groups (NO) to assess electronic effects on bioactivity .
- Vary the tetrahydrobenzothiophene moiety : Introduce substituents (e.g., methyl, allyl) to probe steric influences .
- Evaluate thiazolidinone modifications : Replace the sulfanylidene group with oxo or imino functionalities to study hydrogen-bonding interactions . Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict target binding affinities before synthesis .
Q. How can contradictory data on its biological activity (e.g., varying IC50_{50}50 across studies) be resolved?
Address inconsistencies through:
- Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability Tests : Use hepatic microsomes to assess if differential metabolism explains potency variations .
- Target Engagement Studies : Perform SPR or ITC to measure direct binding to purported targets (e.g., protein kinases) . Case Study : If anti-proliferative activity varies, validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Proteomic Profiling : Use affinity chromatography or chemical proteomics to identify unintended protein interactions .
- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., AKT1 or NF-κB) to confirm on-target effects .
- Dose-Response Analysis : Ensure observed effects are concentration-dependent and plateau at saturating doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
